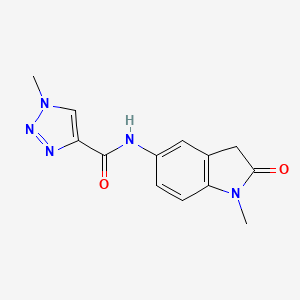

1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-Methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a carboxamide group substituted with a 1-methyl-2-oxoindolin-5-yl moiety. This structure combines the bioisosteric properties of triazoles with the pharmacophoric indolinone group, often associated with kinase inhibition and anticancer activity.

Properties

IUPAC Name |

1-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-17-7-10(15-16-17)13(20)14-9-3-4-11-8(5-9)6-12(19)18(11)2/h3-5,7H,6H2,1-2H3,(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWMFUBUQAFXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolinone Moiety: This step involves the cyclization of an appropriate precursor to form the indolinone structure.

Introduction of the Triazole Ring: The triazole ring is often introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-Methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Key Observations:

- Carbohydrazide vs. Carboxamide : The carbohydrazide derivative () lacks the amide linkage present in the target compound, which may reduce metabolic stability compared to carboxamides .

- Indolinone vs. Aryl Groups: The target compound’s 1-methyl-2-oxoindolin-5-yl substituent distinguishes it from aryl-substituted analogs (e.g., 4-chlorophenyl in ).

- 5-Amino Substitution: Compounds with a 5-amino group on the triazole () exhibit enhanced antiproliferative activity but may face solubility challenges compared to methyl-substituted derivatives .

Biological Activity

1-Methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This compound contains a triazole ring, an indolinone moiety, and a carboxamide group, which contribute to its diverse reactivity and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide |

| Molecular Formula | C₁₃H₁₃N₅O₂ |

| Molecular Weight | 253.27 g/mol |

| CAS Number | 1448050-98-3 |

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazoles have been shown to induce apoptosis in various cancer cell lines. Specifically, studies have demonstrated that 1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide can activate procaspase pathways leading to programmed cell death in cancer cells .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Methyl-N-(1-methyl-2-oxoindolin-5-yl)-triazole | A549 (Lung) | 27.89 | Induces apoptosis via procaspase activation |

| Other Triazole Derivatives | Various | 0.8 - 74.28 | Cell cycle arrest and apoptosis induction |

The mechanism by which 1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-triazole exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound interacts with cellular targets to activate apoptotic pathways.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at various phases, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress leading to cell death.

Study Example 1: Lung Cancer Cells

In a study examining the effects of triazole derivatives on A549 lung cancer cells, it was found that the compound exhibited an IC₅₀ value of approximately 27.89 µM. The study highlighted that the presence of specific substituents on the triazole ring could enhance activity against lung cancer cells .

Study Example 2: Neuroprotective Effects

Another area of research explored the neuroprotective properties of similar compounds. While not directly tested on this specific triazole derivative, related compounds demonstrated significant neuroprotective effects by inhibiting neuroinflammatory pathways and reducing amyloid-beta aggregation in models of Alzheimer's disease .

Q & A

Q. What are the recommended methodologies for synthesizing 1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole-carboxamide core. A general approach includes:

- Step 1 : Condensation of substituted aniline derivatives with isocyanides to form carboximidoyl chlorides.

- Step 2 : Cyclization with sodium azide to construct the triazole ring.

- Step 3 : Functionalization of the indolinone moiety via alkylation or acylation.

Key characterization techniques include H-NMR , C-NMR , HRMS , and HPLC to confirm purity and structural integrity .

Q. How can researchers address low solubility of this compound in aqueous media for in vitro assays?

Low solubility is a common limitation. Strategies include:

- Co-solvent systems : Use DMSO (≤0.1% v/v) with PBS or cell culture media.

- Micellar encapsulation : Employ non-ionic surfactants (e.g., Cremophor EL).

- Structural derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) while retaining bioactivity .

Q. What analytical techniques are critical for validating the compound’s structural conformation?

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and anisotropic displacement parameters .

- Spectroscopic methods : H/C-NMR for confirming substituent positions (e.g., methyl groups at triazole N1 and indolinone C1) .

- Mass spectrometry : HRMS (ESI/APCI) to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory activity against HDACs or COX-2?

- Core modifications : Replace the indolinone moiety with substituted benzofuran or quinazolinone to enhance binding affinity.

- Substituent effects : Introduce electron-withdrawing groups (e.g., fluoro, nitro) on the phenyl ring to improve enzyme inhibition .

- Docking simulations : Use AutoDock Vina to predict interactions with HDAC/COX-2 active sites, focusing on zinc coordination (HDACs) or arachidonic acid binding (COX-2) .

Q. What experimental designs resolve contradictions in reported bioactivity across cancer cell lines?

- Standardized assays : Use identical cell lines (e.g., SNB-75 CNS cancer, RXF 393 renal cancer) and protocols (MTT/XTT assays, 48–72 hr exposure).

- Mechanistic profiling : Compare transcriptomic (RNA-seq) or proteomic (LC-MS) responses to identify off-target effects.

- Combination studies : Test synergism with 3′,4′-dimethoxyflavone or carboxyamidotriazole to amplify antiproliferative effects .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in triazole rings : Apply SHELXL restraints (e.g., SIMU, DELU) to model anisotropic displacement.

- Twinned crystals : Use TWINABS for data integration and HKL-3000 for space group determination.

- High-resolution data : Leverage synchrotron sources (λ = 0.7–1.0 Å) to improve electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.